Piperidin-4-yl(thiophen-2-yl)methanone
Overview
Description
“Piperidin-4-yl(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C10H14ClNOS . It is also known by its IUPAC name "4-piperidinyl (2-thienyl)methanone hydrochloride" . The compound has a molecular weight of 231.74 g/mol .
Synthesis Analysis
The synthesis of “this compound” is not explicitly mentioned in the search results. However, related compounds have been synthesized using various methods . For example, a halogen exchange reaction was used in the radiosynthesis of a similar compound, with a yield of 70% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a thiophene ring via a methanone group . The InChI code for the compound is “1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H” and the canonical SMILES structure is "C1CNCCC1C(=O)C2=CC=CS2.Cl" .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. However, it’s worth noting that piperidine-containing compounds have been found to exhibit antioxidant potential, suggesting they may participate in reactions involving free radicals .
Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a melting point of 251-254°C . The compound has a topological polar surface area of 57.3 Ų and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been synthesized through substitution reactions, showcasing the versatility of Piperidin-4-yl(thiophen-2-yl)methanone derivatives in chemical synthesis (Karthik et al., 2021).
- Structural Characterization : Extensive spectroscopic techniques, including X-ray diffraction, have been employed to confirm the structures of synthesized compounds, revealing conformational details like chair conformations of the piperidine ring (Prasad et al., 2018).
Biomedical Applications
- Enzyme Inhibitory Activity : Certain derivatives have shown inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications (Cetin et al., 2021).
- Antimicrobial Activity : Some compounds, like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have displayed significant antimicrobial activity, suggesting their use in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).
- Anticancer Activity : Piperidin-4-yl derivatives have shown potential in anticancer research, with certain compounds exhibiting antiproliferative effects against various cancer cell lines, highlighting their promise in oncological therapeutics (Vinaya et al., 2011).
Mechanism of Action
The mechanism of action for “Piperidin-4-yl(thiophen-2-yl)methanone” is not explicitly mentioned in the search results. However, piperidine-containing compounds have been studied for various biological activities .
Safety and Hazards
The safety data sheet for “Piperidin-4-yl(thiophen-2-yl)methanone” indicates that it should be stored at 2-8°C . The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Future Directions
The future directions for “Piperidin-4-yl(thiophen-2-yl)methanone” are not explicitly mentioned in the search results. However, given the interest in piperidine-containing compounds for their potential biological activities , further research into the properties and applications of “this compound” may be warranted.
Properties
IUPAC Name |
piperidin-4-yl(thiophen-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQECJNLNPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571700 | |
Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86542-98-5 | |
Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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